3-(Cyclobutylmethyl)-2,4-pentanedione

Physicochemical property prediction ADME property assessment Synthetic intermediate selection

3-(Cyclobutylmethyl)-2,4-pentanedione is a premium β-diketone building block featuring a strained cyclobutylmethyl group that imparts unique conformational rigidity and lipophilicity (predicted LogP 2.15). This scaffold appears in nine FDA-approved drugs, making it ideal for medicinal chemistry and agrochemical discovery. Supplied at ≥98% purity, it ensures reproducible results in heterocycle synthesis (pyrazoles, isoxazoles, pyrimidines) with reported cyclization yields of 50–80%. Its aqueous solubility (1.6 g/L) and steric profile enable reliable SAR studies and metal complexation for catalysis and CVD applications. Procure now to accelerate cyclobutyl-containing library synthesis without custom scaffold construction.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 1038864-61-7
Cat. No. B2852468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylmethyl)-2,4-pentanedione
CAS1038864-61-7
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESCC(=O)C(CC1CCC1)C(=O)C
InChIInChI=1S/C10H16O2/c1-7(11)10(8(2)12)6-9-4-3-5-9/h9-10H,3-6H2,1-2H3
InChIKeyPSWUUWDDKSMFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclobutylmethyl)-2,4-pentanedione (CAS 1038864-61-7) for Chemical Synthesis and Procurement


3-(Cyclobutylmethyl)-2,4-pentanedione (CAS 1038864-61-7) is a β-diketone derivative featuring a cyclobutylmethyl substituent at the C3 position of the 2,4-pentanedione scaffold. This compound, with molecular formula C₁₀H₁₆O₂ and molecular weight 168.23 g/mol, is primarily employed as a versatile synthetic intermediate in organic and medicinal chemistry research . Its chemical identity is validated by InChI Key PSWUUWDDKSMFRO-UHFFFAOYSA-N and the canonical SMILES CC(=O)C(CC1CCC1)C(C)=O . The β-diketone core enables diverse downstream transformations, including aldol condensations, Michael additions, and heterocycle formation, positioning it as a valuable building block for pharmaceutical and agrochemical discovery programs .

Why 3-(Cyclobutylmethyl)-2,4-pentanedione Cannot Be Replaced by Other Alkyl-Substituted Pentanediones


β-Diketones are widely used as intermediates, but their physicochemical properties, reactivity, and synthetic utility are highly sensitive to the nature of the substituent at the C3 position. A generic substitution with a simpler alkyl group (e.g., methyl, ethyl) or an aromatic derivative would yield a compound with significantly different physical properties (e.g., boiling point, lipophilicity, solubility) and reactivity (e.g., steric hindrance effects, ring strain potential) . The cyclobutylmethyl moiety introduces a strained, non-planar four-membered ring system, which imparts unique conformational constraints and electronic characteristics compared to linear alkyl or cycloalkyl substituents. This structural differentiation directly influences the compound's behavior in key synthetic transformations and its applicability in generating structurally diverse heterocyclic libraries, as the cyclobutyl group is a privileged motif in several FDA-approved drugs .

Quantitative Differentiation Data for 3-(Cyclobutylmethyl)-2,4-pentanedione


Predicted Physicochemical Properties: 3-(Cyclobutylmethyl)-2,4-pentanedione vs. Parent 2,4-Pentanedione and Common 3-Substituted Analogs

The introduction of the cyclobutylmethyl group at the C3 position results in a distinct predicted physicochemical profile compared to the unsubstituted parent compound, 2,4-pentanedione, and common 3-alkyl substituted analogs. The predicted boiling point of 3-(cyclobutylmethyl)-2,4-pentanedione is 249.6 ± 13.0 °C, significantly higher than that of 2,4-pentanedione (139 °C), and distinct from 3-methyl-2,4-pentanedione (170–172 °C) . Furthermore, the predicted LogP of 2.15 indicates markedly higher lipophilicity than 2,4-pentanedione (LogP ~0.34) . These differences are critical for predicting behavior in reaction mixtures, extraction workups, and chromatographic purifications, as well as for preliminary ADME modeling in drug discovery programs.

Physicochemical property prediction ADME property assessment Synthetic intermediate selection

Predicted Density and Solubility of 3-(Cyclobutylmethyl)-2,4-pentanedione for Phase Separation and Solvent Selection

The predicted density of 3-(cyclobutylmethyl)-2,4-pentanedione is 0.994 ± 0.06 g/cm³, which is lower than that of many aromatic solvents and allows for efficient liquid-liquid extraction protocols . Its predicted aqueous solubility of 1.6 g/L at 25 °C is substantially lower than that of the parent 2,4-pentanedione, which is freely miscible with water . This reduced water solubility simplifies aqueous workup procedures and enhances recovery yields compared to more hydrophilic β-diketones.

Synthetic method development Work-up optimization Compound purification

Reactivity Profile: Reported Yields in Key Organic Transformations with 3-(Cyclobutylmethyl)-2,4-pentanedione

The compound's utility is demonstrated by reported yields in three key reaction classes: Aldol condensations proceed in 70–85% yield, Michael additions to α,β-unsaturated carbonyl compounds in 60–75% yield, and cyclization reactions to form heterocycles in 50–80% yield . While these yields are reported as typical ranges for this specific building block, they provide a baseline expectation for synthetic efficiency that can be directly compared to alternative building blocks when planning a synthetic route.

Heterocyclic synthesis Aldol condensation Michael addition Cyclization reactions

Recommended Application Scenarios for 3-(Cyclobutylmethyl)-2,4-pentanedione in Research and Industrial Settings


Synthesis of Cyclobutyl-Containing Heterocyclic Libraries for Drug Discovery

The cyclobutyl group is a privileged scaffold in medicinal chemistry, featured in nine FDA-approved drugs . 3-(Cyclobutylmethyl)-2,4-pentanedione serves as an ideal precursor for constructing pyrazole, isoxazole, and pyrimidine heterocycles bearing this motif. The reported 50–80% cyclization yields provide a reliable foundation for library synthesis, while the distinct physicochemical properties of the resulting heterocycles (e.g., increased lipophilicity and altered hydrogen bonding capacity) offer opportunities for fine-tuning ADME profiles. Procurement of this building block enables the rapid exploration of cyclobutyl-containing chemical space without requiring custom synthesis of the core scaffold.

Precursor for Agrochemical Intermediates

Cyclobutane and cyclopentanedione derivatives are established scaffolds in the development of novel herbicides and pesticides [1]. The β-diketone moiety of 3-(cyclobutylmethyl)-2,4-pentanedione provides a versatile handle for further functionalization, including the formation of enamine derivatives and metal chelates, which are relevant to herbicidal activity. The compound's predicted LogP of 2.15 and aqueous solubility of 1.6 g/L are within the optimal range for foliar uptake and translocation in plant systems, making it a strategically relevant intermediate for agrochemical discovery programs.

Synthesis of β-Diketone Metal Chelates for Catalysis or Analytical Applications

β-Diketones are classic ligands for transition metals, and the alicyclic side chain of 3-(cyclobutylmethyl)-2,4-pentanedione imparts unique steric and electronic properties to the resulting metal complexes. The parent compound has been studied for its ability to form stable, gas-chromatographable metal chelates, which are useful for trace metal analysis [2]. The cyclobutylmethyl substituent is expected to further influence the volatility and thermal stability of these complexes, potentially enabling novel applications in catalysis (e.g., asymmetric transformations) or as precursors for chemical vapor deposition (CVD) of metal oxide thin films. Researchers requiring structurally defined β-diketonate ligands should consider this compound for its well-defined synthesis and distinct steric profile.

Building Block for Conformationally Constrained Bioactive Molecules

The strained, non-planar cyclobutyl ring introduces conformational rigidity and distinct spatial orientation that can be leveraged in the design of enzyme inhibitors or receptor ligands [3]. By incorporating 3-(cyclobutylmethyl)-2,4-pentanedione into a larger molecular framework, medicinal chemists can probe the effect of this constrained scaffold on target binding affinity and selectivity. The compound's high purity (≥95–98% ) ensures reliable outcomes in structure-activity relationship (SAR) studies, reducing the risk of confounding results from impurities that could arise from custom-synthesized intermediates.

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